Cas no 1805611-10-2 (4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride)

4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride is a highly reactive heterocyclic compound featuring a difluoromethyl group, hydroxyl functionality, and a nitro substituent on a pyridine scaffold. Its carbonyl chloride moiety makes it a versatile intermediate for nucleophilic substitution reactions, particularly in the synthesis of amides, esters, and other derivatives. The presence of electron-withdrawing groups (nitro and difluoromethyl) enhances its reactivity in electrophilic aromatic substitution and cross-coupling reactions. This compound is valuable in pharmaceutical and agrochemical research, where its structural motifs contribute to the development of bioactive molecules. Careful handling is required due to its moisture sensitivity and potential lachrymatory effects.
4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride structure
1805611-10-2 structure
Product name:4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride
CAS No:1805611-10-2
MF:C7H3ClF2N2O4
MW:252.559527635574
CID:4889065

4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride
    • Inchi: 1S/C7H3ClF2N2O4/c8-6(14)4-5(12(15)16)3(7(9)10)2(13)1-11-4/h1,7,13H
    • InChI Key: NZMGKCRJMFJPGA-UHFFFAOYSA-N
    • SMILES: ClC(C1C(=C(C(F)F)C(=CN=1)O)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 299
  • XLogP3: 1.8
  • Topological Polar Surface Area: 96

4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029027827-1g
4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride
1805611-10-2 95%
1g
$2,952.90 2022-04-01
Alichem
A029027827-250mg
4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride
1805611-10-2 95%
250mg
$1,038.80 2022-04-01
Alichem
A029027827-500mg
4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride
1805611-10-2 95%
500mg
$1,819.80 2022-04-01

Additional information on 4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride

Introduction to 4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride (CAS No. 1805611-10-2)

4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride, identified by its CAS number 1805611-10-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of a difluoromethyl group, a hydroxy moiety, and a nitro substituent on a pyridine backbone, make it a valuable building block for medicinal chemists.

The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of drug candidates, while the hydroxy and nitro functionalities provide opportunities for further chemical modifications through nucleophilic addition or reduction reactions. These properties have positioned this compound as a critical precursor in the development of novel therapeutic agents.

In recent years, there has been growing interest in the application of 4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. For instance, studies have demonstrated its utility in generating derivatives that modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the production of pro-inflammatory mediators. The incorporation of the difluoromethyl group has been shown to improve binding affinity and selectivity, making these inhibitors more effective in preclinical models.

Additionally, the nitro group in this compound can be selectively reduced to an amine, providing access to a range of nitrogen-containing heterocycles that are prevalent in bioactive molecules. This transformation has been exploited in the synthesis of kinase inhibitors, where nitrogen heterocycles often serve as key pharmacophores. The hydroxy group further expands synthetic possibilities, allowing for etherification or esterification reactions to introduce additional functional diversity.

Recent advancements in computational chemistry have also highlighted the potential of 4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride as a scaffold for structure-based drug design. Molecular modeling studies have revealed that its rigid pyridine core can be optimized to fit specific binding pockets in target proteins, while the electron-withdrawing nature of the nitro group enhances interactions with polar residues. These insights have guided the development of novel analogs with improved pharmacokinetic profiles.

The agrochemical sector has also explored derivatives of this compound for their potential as herbicides or fungicides. The difluoromethyl group contributes to resistance management by altering metabolic pathways in pests, while the pyridine scaffold provides systemic activity within plants. Such applications underscore the broad utility of this intermediate beyond traditional pharmaceuticals.

In conclusion, 4-(Difluoromethyl)-5-hydroxy-3-nitropyridine-2-carbonyl chloride (CAS No. 1805611-10-2) represents a cornerstone in modern synthetic chemistry, bridging gaps between academic research and industrial applications. Its structural versatility and functional adaptability continue to drive innovation across multiple domains, from treating chronic diseases to enhancing crop protection strategies.

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